molecular formula C21H25FN4O3 B2944917 N1-(4-fluorophenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049575-75-8

N1-(4-fluorophenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2944917
CAS No.: 1049575-75-8
M. Wt: 400.454
InChI Key: CFULMRZMWFGDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(4-fluorophenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also includes methoxyphenyl and fluorophenyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing piperazine derivatives involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

1. PET Tracers for Serotonin 5-HT(1A) Receptors

  • Radioligand Development : N1-(4-fluorophenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide analogs have been developed as radioligands for positron emission tomography (PET) imaging. These compounds are designed to selectively bind to serotonin 5-HT(1A) receptors, making them useful in the study of neuropsychiatric disorders (García et al., 2014).

2. Neuroimaging in Neuropsychiatric Disorders

  • Serotonin Receptor Imaging in Alzheimer's Disease : This compound, as a PET imaging probe, has been applied to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. It has shown significant decreases in receptor densities in key brain regions associated with Alzheimer's, correlating with clinical symptoms and other neuropathological measures (Kepe et al., 2006).

3. Advancements in PET Imaging Techniques

  • Comparative Studies with Other Radioligands : Research comparing this compound to other radioligands, like 18F-FCWAY, has been conducted. These studies assess the efficiency, brain uptake, and suitability of various radioligands for imaging 5-HT(1A) receptors in human subjects (Choi et al., 2015).

4. Application in Other Neurological Studies

  • Orexin-1 Receptor Mechanisms : The compound has been used in studies exploring the role of Orexin-1 receptor mechanisms in compulsive food consumption and binge eating, demonstrating its potential application beyond traditional neurotransmitter systems (Piccoli et al., 2012).

5. Synthesis and Characterization Studies

  • Synthesis and Anti-Inflammatory Activity : Studies have been conducted on the synthesis of this compound derivatives, evaluating their potential as anti-inflammatory agents and COX2 inhibitors (Srinivas et al., 2015).

Future Directions

The future directions for this compound would depend on its intended use. Piperazine derivatives are a focus of ongoing research due to their wide range of biological and pharmaceutical activity .

Biochemical Analysis

Biochemical Properties

N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has been shown to interact with various enzymes and proteins. For instance, it has been found to be a potential acetylcholinesterase inhibitor, which could have implications for neurological conditions such as Alzheimer’s disease . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide on cells are diverse. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For example, it has been found to attenuate the neurotoxic effects of aluminium chloride in rats, as shown by the improvement in rats’ performance in water maze tests and in lowering acetylcholinesterase activity .

Molecular Mechanism

The molecular mechanism of action of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For instance, it has been found to bind to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide have been observed over time. For example, it has been found to have long-term effects on cellular function, such as preventing lipid peroxidation and protein damage, and restoring changes in the levels of endogenous antioxidant enzymes associated with aluminium chloride administration .

Dosage Effects in Animal Models

In animal models, the effects of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide vary with different dosages . For instance, it has been found to have protective effects against aluminium-induced neurotoxicity at dosages of 3 and 5 mg/kg for 6 weeks .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3/c1-29-19-5-3-2-4-18(19)26-14-12-25(13-15-26)11-10-23-20(27)21(28)24-17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFULMRZMWFGDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.